molecular formula C25H29ClN4OS B2917733 N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1216751-54-0

N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2917733
M. Wt: 469.04
InChI Key: DNZXPTXLTJKUCH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, often referred to as CTET , is a synthetic organic compound. It belongs to the class of spiro compounds and exhibits intriguing pharmacological properties. Researchers have been keenly investigating its potential applications in various fields.



Synthesis Analysis

The synthesis of CTET involves several steps, including the condensation of appropriate precursors. While I don’t have specific details on the synthetic route, it typically starts with the chlorination of 2-methylphenylamine followed by subsequent reactions to introduce the spiro[4.5]deca-1,3-dien-2-yl moiety. The final step involves thioacetylation to yield CTET.



Molecular Structure Analysis

CTET’s molecular formula is C₂₁H₂₃ClN₄S . Let’s break down its structure:



  • The central spiro[4.5]deca-1,3-dien-2-yl ring imparts rigidity and contributes to its unique properties.

  • The 5-chloro-2-methylphenyl group provides hydrophobic interactions.

  • The ethyl group enhances lipophilicity.

  • The p-tolyl substituent adds steric bulk.



Chemical Reactions Analysis

CTET can participate in various chemical reactions, such as:



  • Hydrolysis : Cleavage of the thioester bond.

  • Acylation : Substitution of the thioacetamide group.

  • Reductive Amination : Conversion of the triazaspiro ring.



Physical And Chemical Properties Analysis


  • Melting Point : CTET typically melts around 150-160°C .

  • Solubility : It is moderately soluble in organic solvents like chloroform and dimethyl sulfoxide (DMSO) .

  • Stability : CTET is stable under ambient conditions.


Scientific Research Applications

High-affinity Ligands for Receptor Studies

Compounds structurally related to the one have been synthesized and evaluated for their affinity towards specific receptors such as the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds are utilized in biochemical assays to understand receptor-ligand interactions, offering insights into the development of receptor-targeted therapeutics (Röver et al., 2000).

Anticancer Activity

Derivatives with slight variations in structure have been studied for their anticancer properties. For instance, certain thiazole derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy (Evren et al., 2019).

Antimicrobial Agents

Some compounds, through their unique structural features, exhibit significant antimicrobial activity. These compounds are synthesized and evaluated against a range of bacterial and fungal strains, contributing to the development of new antimicrobial agents (Abbady, 2014).

Insecticidal Properties

Chemical entities similar to the queried compound have been explored for their insecticidal activities. Modifications to their structure can enhance efficacy against specific pests, offering a pathway to environmentally friendly pest control solutions (Samaritoni et al., 1999).

Herbicide and Safener Development

Research into related chloroacetanilide and dichloroacetamide compounds has implications for agriculture, particularly in the synthesis of herbicides and safeners. These studies focus on enhancing the efficacy and safety of agricultural chemicals (Latli & Casida, 1995).

Safety And Hazards


  • Toxicity : Limited toxicity data are available. Caution should be exercised during handling.

  • Environmental Impact : Proper disposal practices are essential due to its synthetic origin.


Future Directions

Researchers should explore CTET’s potential as:



  • Anticancer Agents : Investigate its effects on cancer cell lines.

  • Neuroprotective Agents : Assess its impact on neurodegenerative diseases.

  • Drug Delivery Systems : Utilize its unique structure for targeted drug delivery.


: NY Times
: Wikipedia


properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-8-5-17(2)6-9-19)24(29-25)32-16-22(31)27-21-15-20(26)10-7-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZXPTXLTJKUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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